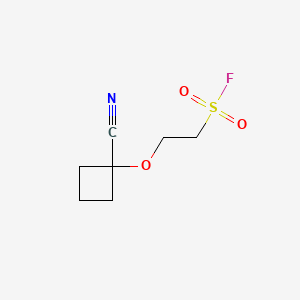![molecular formula C11H12F2N4O3 B13508224 (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13508224.png)
(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
The synthesis of (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol involves several steps. One common method includes the reaction of 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine with a suitable sugar derivative under specific conditions . The reaction typically requires a dark environment and an inert atmosphere, with temperatures maintained between 2-8°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Mécanisme D'action
The primary mechanism of action of this compound involves the inhibition of key enzymes. For instance, it blocks reverse transcriptase, an enzyme crucial for the replication of certain viruses, thereby preventing viral replication. The molecular targets include specific binding sites on the enzyme, which the compound binds to, inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolopyrimidines and their derivatives, such as:
- 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
- 4-amino-7H-pyrrolo[2,3-d]pyrimidine
- 2-hydroxymethyl tetrahydrofuran
What sets (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12F2N4O3 |
|---|---|
Poids moléculaire |
286.23 g/mol |
Nom IUPAC |
(2R,3R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10?/m1/s1 |
Clé InChI |
KOTYZNDUFWPNCY-KTWZPZHPSA-N |
SMILES isomérique |
C1=CN(C2=NC=NC(=C21)N)C3C([C@@H]([C@H](O3)CO)O)(F)F |
SMILES canonique |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


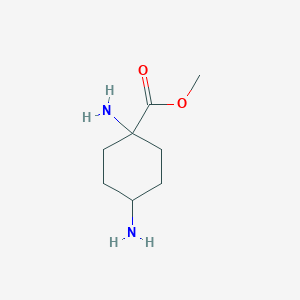
![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
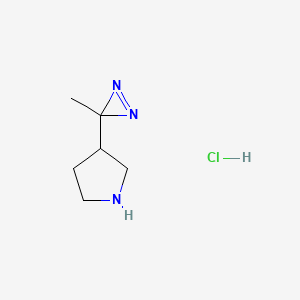
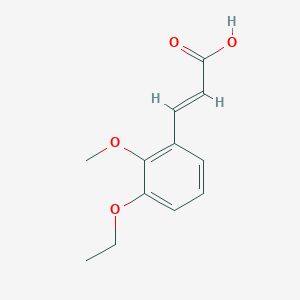
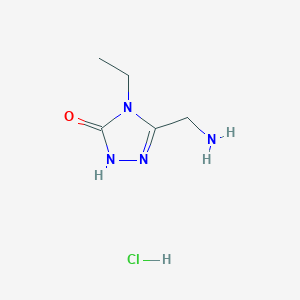
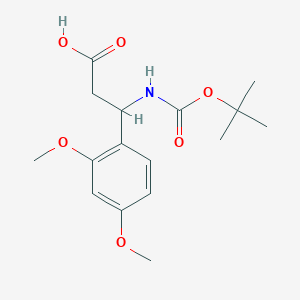
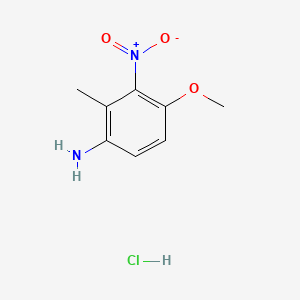
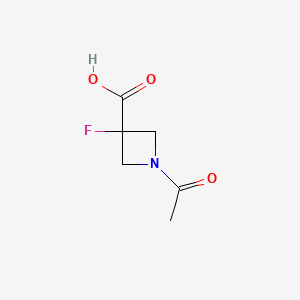

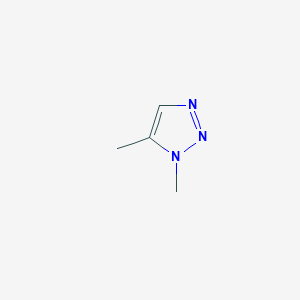
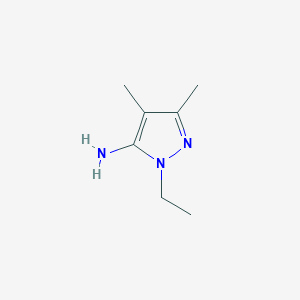
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine](/img/structure/B13508217.png)

